molecular formula C20H16O4 B2538107 (Z)-6-methoxy-2-((2-methyl-2H-chromen-3-yl)methylene)benzofuran-3(2H)-one CAS No. 859661-47-5

(Z)-6-methoxy-2-((2-methyl-2H-chromen-3-yl)methylene)benzofuran-3(2H)-one

Cat. No.: B2538107
CAS No.: 859661-47-5
M. Wt: 320.344
InChI Key: VCIVWQWVRSZILN-GRSHGNNSSA-N
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Description

(Z)-6-methoxy-2-((2-methyl-2H-chromen-3-yl)methylene)benzofuran-3(2H)-one is an organic compound that belongs to the class of benzofuran derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-6-methoxy-2-((2-methyl-2H-chromen-3-yl)methylene)benzofuran-3(2H)-one typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the benzofuran core: This can be achieved through cyclization reactions involving appropriate starting materials such as phenols and aldehydes.

    Methoxylation: Introduction of the methoxy group can be done using methylating agents like dimethyl sulfate or methyl iodide under basic conditions.

    Coupling with chromene derivative: The final step involves coupling the benzofuran core with a chromene derivative through a condensation reaction, often using catalysts or specific reaction conditions to ensure the formation of the (Z)-isomer.

Industrial Production Methods

Industrial production methods for such compounds typically involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the benzofuran ring, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can occur at the chromene moiety or other reducible functional groups using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic or nucleophilic substitution reactions can take place at various positions on the benzofuran or chromene rings, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon (Pd/C), copper catalysts.

    Solvents: Common organic solvents like dichloromethane, ethanol, and acetonitrile.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, (Z)-6-methoxy-2-((2-methyl-2H-chromen-3-yl)methylene)benzofuran-3(2H)-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in synthetic organic chemistry.

Biology

Biologically, benzofuran derivatives are known for their potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities. Research may focus on evaluating the biological activity of this compound and its derivatives.

Medicine

In medicine, compounds like this compound may be investigated for their potential as drug candidates. Studies may include pharmacokinetics, pharmacodynamics, and toxicity assessments.

Industry

Industrially, such compounds can be used in the development of new materials, including polymers and dyes, due to their unique chemical properties.

Mechanism of Action

The mechanism of action of (Z)-6-methoxy-2-((2-methyl-2H-chromen-3-yl)methylene)benzofuran-3(2H)-one would depend on its specific biological target. Generally, benzofuran derivatives may interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.

Comparison with Similar Compounds

Similar Compounds

    6-methoxybenzofuran: A simpler analog without the chromene moiety.

    2-methylchromene: Lacks the benzofuran core but shares the chromene structure.

    Benzofuran-3(2H)-one: The core structure without the methoxy and chromene substituents.

Uniqueness

(Z)-6-methoxy-2-((2-methyl-2H-chromen-3-yl)methylene)benzofuran-3(2H)-one is unique due to the combination of the benzofuran and chromene moieties, which may confer distinct chemical and biological properties compared to its simpler analogs.

Properties

IUPAC Name

(2Z)-6-methoxy-2-[(2-methyl-2H-chromen-3-yl)methylidene]-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16O4/c1-12-14(9-13-5-3-4-6-17(13)23-12)10-19-20(21)16-8-7-15(22-2)11-18(16)24-19/h3-12H,1-2H3/b19-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCIVWQWVRSZILN-GRSHGNNSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=CC2=CC=CC=C2O1)C=C3C(=O)C4=C(O3)C=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1C(=CC2=CC=CC=C2O1)/C=C\3/C(=O)C4=C(O3)C=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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